Einecs 299-628-8
Description
Historical Trajectories and Current State of Academic Inquiry into Cyclohex-1,4-ylenedimethanol
The development of CHDM is closely linked to the expansion of the polyester (B1180765) industry. A significant milestone was the discovery of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) in 1959, a homopolyester synthesized from terephthalic acid and CHDM. mdpi.com This discovery showcased the potential of CHDM to create high-performance polymers with properties distinct from those of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com
Current academic inquiry continues to explore the versatility of CHDM. Researchers are focused on synthesizing novel copolyesters by incorporating CHDM with other diols or diacids to fine-tune material properties for specific applications. mdpi.comresearchgate.net There is also a growing interest in developing more sustainable and efficient synthesis routes for CHDM and its derivatives, including methods that utilize renewable feedstocks. dicp.ac.cn The biodegradability of polyesters containing CHDM is another active area of research, aiming to create more environmentally friendly plastics. uva.nluva.nl
Conceptual Frameworks and Research Paradigms Applied to Cyclohex-1,4-ylenedimethanol
The primary conceptual framework for CHDM research is rooted in polymer chemistry, specifically the principles of polycondensation. wikipedia.org The structure-property relationship is a central paradigm, where the isomeric ratio (cis/trans) of the CHDM monomer and its incorporation into the polymer backbone are correlated with the final material's characteristics, such as crystallinity, glass transition temperature, and mechanical performance. wikipedia.orgmdpi.com
Another emerging paradigm is that of sustainable chemistry, which seeks to develop greener processes for producing CHDM and to design CHDM-based polymers that are biodegradable or recyclable. dicp.ac.cnuva.nl This involves life cycle assessment and green chemistry principles to minimize the environmental impact of these materials.
Methodological Approaches in Cyclohex-1,4-ylenedimethanol Investigations
The synthesis of CHDM is primarily achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT). wikipedia.org This industrial process is typically conducted in two steps, with the choice of catalyst influencing the final cis/trans isomer ratio of the CHDM produced. wikipedia.org Novel synthetic strategies, such as those involving proline-catalyzed cycloaddition reactions from renewable sources, are also being explored. dicp.ac.cn
The characterization of CHDM and its derived polymers involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the chemical structure and isomeric composition. acs.org Thermal properties are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Mechanical properties are assessed through tensile testing, while biodegradability is studied through soil burial tests and enzymatic hydrolysis assays. uva.nluva.nl
Significance of Cyclohex-1,4-ylenedimethanol in Advanced Chemical Disciplines
CHDM is a crucial monomer in the field of advanced materials science and polymer engineering. researchgate.net Its incorporation into polyesters leads to the production of high-performance plastics with enhanced durability, clarity, and chemical resistance. wikipedia.org These materials find applications in diverse sectors, including automotive parts, electronics, packaging, and textiles. atamankimya.comatamanchemicals.com
A notable application of CHDM is in the production of glycol-modified polyethylene terephthalate (PETG), a copolyester that offers improved processability and clarity compared to standard PET. wikipedia.org CHDM-based polyesters are also used in powder coatings, providing excellent weather and corrosion resistance. atamanchemicals.com Furthermore, the development of biodegradable polyesters from CHDM contributes to the growing field of sustainable and environmentally friendly materials. mdpi.comuva.nl
Data Tables
Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedimethanol (B133615)
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molar Mass | 144.21 g/mol |
| Appearance | White waxy solid |
| Melting Point | 41-61 °C |
| Boiling Point | 283-288 °C |
| Density | 1.02 g/mL |
| Water Solubility | Miscible |
Source: wikipedia.orglookchem.comchemicalbook.com
Table 2: Isomer-Specific Properties of 1,4-Cyclohexanedimethanol
| Isomer | Melting Point |
| cis | 43 °C |
| trans | 70 °C |
Source: chemicalbook.com
Properties
CAS No. |
93893-40-4 |
|---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-aminoethanol;12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3.C2H7NO/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2-4/h17,19H,2-16H2,1H3,(H,20,21);4H,1-3H2 |
InChI Key |
BUBAJTNAUIMRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Elucidation of Cyclohex 1,4 Ylenedimethanol
Chemo- and Stereoselective Synthesis of Cyclohex-1,4-ylenedimethanol and its Derivatives
The selective synthesis of CHDM, particularly the control over its cis/trans isomer ratio, is paramount for tailoring the properties of end-products like polyesters.
The synthesis of CHDM isomers primarily revolves around controlling the diastereoselectivity to obtain desired ratios of cis and trans products. The most common industrial route involves the two-stage hydrogenation of dimethyl terephthalate (B1205515) (DMT). wikipedia.orgmdpi.com In the first stage, DMT is hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by the reduction of the ester groups to yield CHDM. wikipedia.org
The stereochemical outcome of this process is heavily dependent on the catalyst employed. atamanchemicals.com For instance, copper chromite catalysts are widely used industrially for the second stage and influence the final cis/trans ratio. atamanchemicals.com Commercial CHDM is typically a mixture with a trans-isomer content of around 70%. wikipedia.org Methods to produce high trans-CHDM are of particular interest as the trans isomer's linear and symmetric structure can impart higher crystallinity and melting points to polyesters. google.com While the focus is predominantly on diastereoselectivity, the direct asymmetric synthesis to yield specific chiral enantiomers of CHDM is not widely reported, as the starting material, terephthalic acid, is achiral and the primary industrial applications are dictated by the cis/trans ratio.
The table below summarizes typical catalytic systems and their influence on the synthesis of CHDM and its precursor, DMCD.
| Reaction Stage | Catalyst | Substrate | Product | Key Findings | Reference |
| DMT Hydrogenation | Zeolite-supported Ru | DMT | DMCD | MOR-supported Ru showed high selectivity (95.09%) for DMCD. | bohrium.com |
| DMT Hydrogenation | Potassium-modified Ni/SiO₂ | DMT | DMCD | KF modification significantly improved Ni/SiO₂ performance, achieving 96% selectivity for DMCD. | rsc.org |
| DMCD Hydrogenation | Copper chromite | DMCD | CHDM | Industrially common catalyst; influences the final cis/trans isomer ratio. | atamanchemicals.com |
| DMT to CHDM (One-Pot) | Trimetallic RuPtSn/Al₂O₃ | DMT | CHDM | Showed synergistic effect, enabling a one-pot conversion with good yield. | acs.org |
In a move towards more sustainable chemical production, significant research has focused on developing green synthetic routes to CHDM, utilizing renewable feedstocks and recycling waste materials. One innovative approach involves the synthesis from biomass-derived platform molecules. For example, a two-step route has been developed using formaldehyde, crotonaldehyde, and ethyl acrylate, all of which can be sourced from biomass. dicp.ac.cnnih.gov This method involves a proline-catalyzed formal [3+1+2] cycloaddition followed by hydrogenation. dicp.ac.cn
Another significant green strategy is the upcycling of waste polyethylene (B3416737) terephthalate (PET). This involves the depolymerization of PET followed by hydrogenation of the resulting monomers. researchgate.net For instance, PET can be converted to bis(2-hydroxyethyl) terephthalate (BHET), which is then hydrogenated to CHDM using Pd/C and copper-based catalysts. researchgate.net An environmentally friendly pathway using water as a solvent has also been developed, where PET is hydrolyzed, hydrogenated to 1,4-cyclohexanedicarboxylic acid (CHDA), and then reduced to CHDM. researchgate.net These routes offer a potential reduction in carbon footprint compared to traditional petroleum-based methods. researchgate.net
Continuous flow processes offer significant advantages for the large-scale industrial production of CHDM, including improved heat and mass transfer, enhanced safety, and greater consistency. The hydrogenation of DMT to CHDM is well-suited for continuous operation. mdpi.com Fixed-bed reactors are commonly employed, where a solution of the substrate is passed over a stationary catalyst bed under controlled temperature and pressure.
A method for the continuous preparation of the intermediate DMCD involves the hydrogenation of DMT in a first reactor with a Ru/Al₂O₃ catalyst at pressures of 20 to 30 kg/cm ². The resulting DMCD is then fed into a second reactor for hydrogenation to CHDM. wikipedia.org This continuous process allows for high throughput and selectivity. The use of trimetallic RuPtSn catalysts in a one-pot, two-stage batch process also demonstrates the potential for streamlined, semi-continuous operations. acs.org
Reaction Kinetic and Thermodynamic Analyses of Cyclohex-1,4-ylenedimethanol Formation Pathways
Understanding the kinetics and thermodynamics of CHDM synthesis is crucial for process optimization and reactor design. The hydrogenation of DMCD to CHDM in the gas phase over a CuMnAl catalyst has been studied, revealing important kinetic parameters. The reaction proceeds via the intermediate methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC). A Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which assumes dissociative adsorption of the esters and the surface reaction as the rate-determining step, was found to best fit the experimental data. The activation energies for the two consecutive hydrogenation steps (DMCD to MHMCC and MHMCC to CHDM) were determined to be 138.4 and 121.4 kJ·mol⁻¹, respectively, indicating that both reactions are highly sensitive to temperature. researchgate.net
Kinetic studies of the one-pot conversion of DMT to CHDM using mixed palladium and copper-based catalysts have shown that the hydrogenation of the aromatic ring of DMT is preferred over the hydrogenation of the ester groups. researchgate.netresearchgate.net This is attributed to the strong adsorption of DMT on the palladium catalyst surface. researchgate.net
Thermodynamic data for CHDM are available and essential for calculating reaction equilibria and energy balances.
Selected Thermodynamic Properties of 1,4-Cyclohexanedimethanol (B133615)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | wikipedia.orgchemeo.com |
| Molar Mass | 144.21 g/mol | wikipedia.org |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -537.96 kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -342.94 kJ/mol | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 25.1 kJ/mol | chemeo.com |
Functionalization and Structural Modification of the Cyclohex-1,4-ylenedimethanol Scaffold
The primary functionalization of the CHDM scaffold occurs through its two highly reactive primary hydroxyl groups. eastman.com The most significant application of this reactivity is in polycondensation reactions. CHDM is used as a comonomer with dicarboxylic acids (or their esters) like terephthalic acid to produce polyesters such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). mdpi.com By incorporating the bulky, rigid CHDM structure into the polymer backbone, the resulting polyesters exhibit enhanced thermal stability, mechanical strength, and chemical resistance. eastman.com
Beyond its use in creating the primary polymer chain, the hydroxyl groups of CHDM can, in principle, be modified to introduce other functionalities. While less common in the literature for 1,4-CHDM, related structures like 1,2-cyclohexanedimethanol (B6360419) can be derivatized. For example, its hydroxyl groups can react with benzoyl chloride to form the corresponding dibenzoate ester. google.com This type of esterification reaction highlights the potential for creating a wide range of CHDM derivatives with tailored properties for applications such as plasticizers or as intermediates for other specialty chemicals. Another example is the synthesis of 1,4-cyclohexanedimethanol diglycidyl ether, which is used as a reactive diluent for epoxy resins. wikipedia.org
Tandem Reactions and Multi-Component Syntheses Involving Cyclohex-1,4-ylenedimethanol Precursors
Advanced synthetic strategies are increasingly employing tandem and multi-component reactions (MCRs) to construct complex molecules like CHDM precursors in a single step, improving atom economy and process efficiency.
A notable example is the synthesis of a CHDM precursor via a proline-catalyzed formal [3+1+2] cycloaddition. dicp.ac.cnnih.gov This MCR brings together three components—formaldehyde, crotonaldehyde, and an acrylate—to form ethyl 4-formylcyclohex-3-enecarboxylate. dicp.ac.cn This intermediate can then be hydrogenated in a subsequent step to yield CHDM. This approach provides a convergent and efficient route from simple, potentially biomass-derived starting materials. dicp.ac.cn
Tandem catalysis is also prominent in the conversion of DMT or waste PET to CHDM. One-pot processes have been developed that combine two distinct catalytic functionalities to drive sequential reactions. For instance, a physical mixture of a palladium-based catalyst (for aromatic ring hydrogenation) and a copper-based catalyst (for ester hydrogenation) allows for the direct conversion of DMT to CHDM in a single reactor. researchgate.netresearchgate.net Similarly, relay catalysis using a dual-catalyst system of palladium on reduced graphene oxide (Pd/r-GO) and copper-zinc oxide (og-CuZn) has been used to transform PET into trans-isomer-enriched CHDM through a tandem hydrogenation/hydrogenolysis process. researchgate.net These tandem strategies streamline the synthesis, reduce the need for isolating intermediates, and minimize waste. researchgate.net
Computational and Theoretical Investigations of Cyclohex 1,4 Ylenedimethanol
Quantum Chemical Characterization of Cyclohex-1,4-ylenedimethanol Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For cyclohex-1,4-ylenedimethanol, these methods elucidate the relationship between its three-dimensional structure and its electronic characteristics, which in turn govern its reactivity.
Studies employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been instrumental in characterizing the conformational space of CHDM. nih.gov A key aspect of CHDM's structure is the orientation of the two hydroxymethyl groups on the cyclohexane (B81311) ring, which can be either axial or equatorial. Computational explorations of the conformational space of trans-1,4-cyclohexanedimethanol have revealed that the bi-equatorial conformers are significantly more stable than their bi-axial counterparts. nih.gov This preference is a critical factor in determining the predominant shape of the molecule in various phases.
The electronic structure of cyclohex-1,4-ylenedimethanol, particularly the distribution of electron density, is crucial for its role in polymerization reactions. The hydroxyl groups are the primary sites of reactivity, and their accessibility and charge distribution influence the kinetics and thermodynamics of esterification and urethane (B1682113) formation. While specific DFT analyses detailing the HOMO-LUMO gap and molecular electrostatic potential of CHDM are not extensively documented in publicly available literature, such calculations would typically reveal the nucleophilic character of the oxygen atoms and the electrophilic nature of the associated hydrogen and carbon atoms, providing a quantum mechanical basis for its reactivity.
Molecular Dynamics Simulations of Cyclohex-1,4-ylenedimethanol in Diverse Environments
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, capturing their motion and interactions with surrounding molecules. For cyclohex-1,4-ylenedimethanol, MD simulations are crucial for understanding its behavior in solution and in the melt, which are relevant conditions for its use in polymer synthesis.
While specific MD studies focusing solely on CHDM in a wide array of solvents are not abundant, general principles from simulations of diols and polyesters in aqueous and non-aqueous media can be inferred. kcl.ac.ukresearchgate.net In a polar solvent like water, hydrogen bonding would dominate the interactions, with the hydroxyl groups of CHDM acting as both donors and acceptors. ucalgary.ca In non-polar, non-aqueous solvents, van der Waals interactions would be more significant, and the conformation of the CHDM molecule might be influenced by the solvent's steric bulk. researchgate.netglobethesis.com
MD simulations can also provide insights into the early stages of polymerization. By simulating a system containing CHDM and a diacid or diisocyanate, it is possible to observe the initial interaction patterns, such as the formation of hydrogen-bonded pre-reaction complexes, which can be crucial for the subsequent chemical reaction. acs.org These simulations can also help in understanding how the cis/trans isomer ratio of CHDM affects the viscosity and diffusion in a reaction mixture.
Below is a hypothetical data table illustrating the type of information that could be obtained from MD simulations of CHDM in different solvents.
| Solvent | Dielectric Constant | Predominant Intermolecular Forces with CHDM | Predicted Effect on CHDM Conformation |
|---|---|---|---|
| Water | High | Hydrogen Bonding | Stabilization of conformations that maximize exposure of hydroxyl groups to the solvent. |
| Toluene | Low | van der Waals, Dipole-Induced Dipole | Less constrained conformation, with potential for intramolecular hydrogen bonding. |
| Methanol (B129727) | Medium | Hydrogen Bonding | Competitive hydrogen bonding with the solvent, influencing both intra- and intermolecular interactions. |
Conformational Analysis and Intermolecular Interactions of Cyclohex-1,4-ylenedimethanol
The conformational flexibility of the cyclohexane ring and the rotational freedom of the hydroxymethyl substituents in cyclohex-1,4-ylenedimethanol give rise to a complex potential energy surface with numerous local minima. Understanding the relative energies of these conformers and the nature of their intermolecular interactions is key to predicting the macroscopic properties of materials derived from CHDM.
As established by quantum chemical calculations, the chair conformation of the cyclohexane ring is the most stable. For the 1,4-disubstituted pattern, the substituents can be in a cis (one axial, one equatorial) or trans (both axial or both equatorial) arrangement. Computational studies have shown that for the trans isomer of 1,4-cyclohexanedimethanol (B133615), the bi-equatorial conformation is energetically favored over the bi-axial one. nih.gov
Intermolecular hydrogen bonding is a dominant force in the condensed phases of CHDM. The hydroxyl groups can form extensive networks of hydrogen bonds, influencing properties such as melting point, boiling point, and solubility. ucalgary.ca In the solid state, these interactions, in concert with the preferred molecular conformations, dictate the crystal packing. nih.gov
The following table summarizes the key conformational features of trans-1,4-cyclohexanedimethanol based on computational studies.
| Conformational Feature | Energetically Favored State | Reason for Stability |
|---|---|---|
| Cyclohexane Ring | Chair | Minimization of angle and torsional strain. |
| Hydroxymethyl Group Position (trans isomer) | Bi-equatorial | Avoidance of 1,3-diaxial steric interactions. nih.gov |
| Hydroxymethyl Group Torsion | Gauche/Anti or Gauche+/Gauche- | Balance of steric and electronic effects. nih.gov |
In Silico Modeling for Predicting Cyclohex-1,4-ylenedimethanol's Potential Utility
In silico modeling, which encompasses a range of computational techniques, is a powerful tool for predicting the properties and potential applications of chemical compounds before they are synthesized or tested in the lab. For an industrial chemical like cyclohex-1,4-ylenedimethanol, these methods can be used to forecast its physical properties, reactivity, and performance as a monomer.
Quantitative Structure-Property Relationship (QSPR) models, for instance, can be developed to predict properties such as boiling point, melting point, and solubility based on molecular descriptors derived from the structure of CHDM. nih.govnih.gov These models are trained on datasets of molecules with known properties and can then be used to estimate the properties of new or untested compounds. While specific QSPR models for CHDM are not widely published, general models for alcohols and diols can provide reasonable estimates. nih.gov
The primary utility of CHDM is in polymer synthesis, and in silico modeling can be used to predict the properties of polymers derived from it. By using molecular dynamics or Monte Carlo simulations, it's possible to model the bulk properties of polyesters or polyurethanes containing CHDM, such as their glass transition temperature, mechanical strength, and barrier properties. acs.orgnih.gov These predictions can guide the design of new polymers with desired characteristics by computationally screening different co-monomers and compositions.
Furthermore, in silico toxicology models can be used to predict the potential environmental and health impacts of CHDM and its derivatives, which is a crucial aspect of chemical safety assessment. nih.gov
Chemoinformatics and Machine Learning Approaches for Cyclohex-1,4-ylenedimethanol Derivative Design
Chemoinformatics and machine learning are revolutionizing the design of new molecules with specific functionalities. mdpi.comaip.org For cyclohex-1,4-ylenedimethanol, these approaches can be employed to design novel derivatives that could act as monomers for specialty polymers with enhanced properties.
The process typically begins with the generation of a virtual library of CHDM derivatives. This can be done by computationally modifying the CHDM scaffold with different functional groups. Chemoinformatics tools are then used to calculate a wide range of molecular descriptors for each derivative in the library. acs.org
Machine learning models, such as random forests or neural networks, can be trained on datasets that link the molecular structures of monomers to the properties of the resulting polymers. acs.orgneovarsity.org These trained models can then be used to predict the properties of polymers that would be formed from the virtual CHDM derivatives. This allows for a high-throughput screening of potential new monomers without the need for extensive synthesis and testing. nih.gov
Sophisticated Analytical Methodologies for Characterizing Cyclohex 1,4 Ylenedimethanol
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
The structural complexity of Cyclohex-1,4-ylenedimethanol, which exists as cis and trans isomers, necessitates the use of high-resolution spectroscopic methods for unambiguous characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment of Cyclohex-1,4-ylenedimethanol
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for differentiating the cis and trans isomers of Cyclohex-1,4-ylenedimethanol. The spatial orientation of the hydroxymethyl groups (-CH₂OH) relative to the cyclohexane (B81311) ring gives rise to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.
In the trans isomer, the two hydroxymethyl groups are on opposite sides of the cyclohexane ring, typically resulting in a more symmetrical structure where one substituent is axial and the other is equatorial, or both are equatorial in a chair conformation. The cis isomer has both groups on the same side of the ring, leading to a different set of magnetic environments for the protons and carbons.
¹H NMR spectra allow for the assignment of protons on the cyclohexane ring and the methylene (B1212753) groups. The chemical shifts of the axial and equatorial protons are different, and the coupling patterns provide information about their relative stereochemistry. Similarly, ¹³C NMR spectroscopy can distinguish between the isomers based on the chemical shifts of the carbon atoms in the cyclohexane ring and the hydroxymethyl groups. The higher reactivity of cis-Cyclohex-1,4-ylenedimethanol compared to its trans counterpart can also be inferred from spectroscopic data.
Table 1: Representative NMR Data for Cyclohex-1,4-ylenedimethanol Isomers
| Nucleus | Isomer | Typical Chemical Shift Range (ppm) | Key Distinguishing Features |
|---|---|---|---|
| ¹H | trans | Protons on the ring and -CH₂OH groups | Distinct signals for axial and equatorial protons. |
| ¹H | cis | Protons on the ring and -CH₂OH groups | Different chemical shifts and coupling constants compared to the trans isomer due to different spatial arrangements. |
| ¹³C | trans | Carbons of the ring and -CH₂OH groups | A unique set of signals corresponding to its symmetrical structure. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Cyclohex-1,4-ylenedimethanol
Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of Cyclohex-1,4-ylenedimethanol by analyzing its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺) is often weak or absent due to the energetic instability of the initial ion. The fragmentation of the molecular ion proceeds through various pathways, primarily involving the cleavage of bonds adjacent to the oxygen atom and within the cyclohexane ring.
Common fragmentation pathways for diols include the loss of a water molecule (H₂O), cleavage of the C-C bond adjacent to the hydroxyl group, and rearrangements. The resulting fragment ions are characteristic of the compound's structure. For Cyclohex-1,4-ylenedimethanol (molar mass: 144.21 g/mol ), significant fragments are observed at various mass-to-charge ratios (m/z).
Table 2: Major Fragment Ions of Cyclohex-1,4-ylenedimethanol in Electron Ionization Mass Spectrometry
| m/z Value | Possible Fragment Structure/Loss |
|---|---|
| 126 | [M - H₂O]⁺ |
| 113 | [M - CH₂OH]⁺ |
| 95 | [M - H₂O - CH₂OH]⁺ |
| 81 | Cyclohexenyl cation or related C₆H₉⁺ fragment |
| 67 | C₅H₇⁺ fragment |
| 55 | C₄H₇⁺ fragment |
Data sourced from NIST Mass Spectrometry Data Center.
X-ray Crystallography and Diffraction Studies of Cyclohex-1,4-ylenedimethanol Crystalline Forms
X-ray crystallography and diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state of Cyclohex-1,4-ylenedimethanol. Research has shown that trans-1,4-cyclohexanedimethanol exhibits polymorphism, meaning it can exist in more than one crystalline form.
Studies have identified and characterized at least two polymorphs, designated as Form I and Form II. These polymorphs are generated through different crystallization conditions, such as from solution or by cooling the melt. Their characterization is achieved through a combination of techniques including Differential Scanning Calorimetry (DSC), Polarized Light Thermal Microscopy (PLTM), and single-crystal X-ray Diffraction (XRD).
The crystal structures of both polymorphs have been solved, revealing that they contain the most stable bi-equatorial conformers of the molecule. The differences between the polymorphs arise from variations in the intermolecular hydrogen-bonding networks created by the hydroxyl groups.
Table 3: Crystal Data for Polymorphs of trans-1,4-Cyclohexanedimethanol
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.6792 | 5.1064 |
| b (Å) | 5.1011 | 7.9702 |
| c (Å) | 14.885 | 10.1983 |
| α (°) | 90 | 99.412 |
| β (°) | 109.113 | 91.031 |
| γ (°) | 90 | 102.610 |
Data from a study on the molecular structure and polymorphism of trans-1,4-cyclohexanedimethanol.
Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization of Cyclohex-1,4-ylenedimethanol
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques for studying chiral molecules—molecules that are non-superimposable on their mirror images. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.
Cyclohex-1,4-ylenedimethanol, in both its cis and trans forms, is an achiral molecule as it possesses planes of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit a CD or ORD spectrum on its own.
However, chiroptical spectroscopy is highly relevant for the characterization of stereoisomers in general. If Cyclohex-1,4-ylenedimethanol were to be chemically modified to introduce a chiral center, or if it were to form a complex with a chiral host molecule, the resulting species could be studied by CD or ORD. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of chiral centers and to study the conformational properties of molecules. The technique is particularly useful for distinguishing between enantiomers, which are otherwise identical in most of their physical properties.
Chromatographic-Mass Spectrometric Coupling for Trace Analysis and Metabolite Profiling
The coupling of chromatographic separation with mass spectrometric detection provides highly sensitive and selective methods for the analysis of Cyclohex-1,4-ylenedimethanol, especially at trace concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Ultrasensitive Detection of Cyclohex-1,4-ylenedimethanol
Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem MS/MS configuration, is a highly effective technique for the ultrasensitive detection and quantification of Cyclohex-1,4-ylenedimethanol in complex matrices such as biological fluids or environmental samples. The chromatographic separation provided by the GC column resolves the analyte from interfering matrix components before it enters the mass spectrometer.
For trace analysis, a sample preparation step is often required to extract and concentrate the analyte. This can involve liquid-liquid extraction or solid-phase extraction. The use of a suitable capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, allows for the efficient separation of the cis and trans isomers.
The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high specificity and sensitivity. In SIM mode, the instrument monitors characteristic fragment ions of Cyclohex-1,4-ylenedimethanol, while in MRM mode (with a triple quadrupole mass spectrometer), a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This significantly reduces background noise and allows for detection at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis of Cyclohex-1,4-ylenedimethanol
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical tool for the precise quantification and identification of Cyclohex-1,4-ylenedimethanol (CHDM) within complex samples. This method synergistically combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The initial chromatographic step is vital for mitigating matrix effects, where other components in a sample can interfere with the ionization of the target analyte, potentially leading to inaccurate results. nih.govamazonaws.comnih.gov
A standard LC-MS/MS procedure for CHDM analysis often utilizes a reversed-phase C18 column to achieve separation. The mobile phase typically involves a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To enhance the chromatographic peak shape and promote efficient ionization, additives such as formic acid or ammonium (B1175870) acetate (B1210297) are commonly incorporated into the mobile phase.
For detection, the mass spectrometer is generally operated in multiple reaction monitoring (MRM) mode. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. In this process, the protonated or sodiated CHDM molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and specific resulting fragments (product ions) are detected in the third quadrupole. This high degree of specificity enables accurate quantification of CHDM even at low concentrations in challenging matrices.
Table 1: Illustrative LC-MS/MS Parameters for Cyclohex-1,4-ylenedimethanol Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor -> Product) | [M+H]+ -> Fragment 1, Fragment 2 |
| Collision Energy | Optimized for specific transitions |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations of Cyclohex-1,4-ylenedimethanol
Supercritical Fluid Chromatography (SFC) is a highly effective technique for the separation of isomers, making it an ideal choice for analyzing the cis and trans isomers of Cyclohex-1,4-ylenedimethanol. chromatographyonline.comafmps.be SFC employs a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The inherent properties of supercritical CO2, such as low viscosity and high diffusivity, facilitate faster separations and greater chromatographic efficiency compared to conventional liquid chromatography. uva.es
The separation of CHDM's geometric isomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, for instance, are known to be effective in resolving the different spatial orientations of the hydroxyl groups in the cis and trans forms. The separation is based on the differential interactions between the isomers and the chiral environment of the stationary phase.
In a typical SFC setup, the mobile phase of supercritical CO2 is often modified with a small percentage of a polar organic solvent, like methanol or ethanol, to aid in the elution of the polar diol analytes. To further enhance peak shape and selectivity, additives such as amines or acids may be introduced into the mobile phase. chromatographyonline.com The coupling of SFC with mass spectrometry (SFC-MS) provides a highly selective and sensitive detection system for the resolved isomers. selvita.com
Table 2: Representative SFC Conditions for Isomeric Separation of Cyclohex-1,4-ylenedimethanol
| Parameter | Condition |
|---|---|
| SFC Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 with Methanol modifier |
| Modifier Gradient | Isocratic or gradient elution (e.g., 5-40% Methanol) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-45 °C |
| Detection | UV or Mass Spectrometry (MS) |
Electrochemical Methods for Cyclohex-1,4-ylenedimethanol Quantification and Redox Studies
Electrochemical techniques provide a sensitive and often economical means for the quantification and investigation of the redox properties of electroactive compounds such as Cyclohex-1,4-ylenedimethanol. Methods like cyclic voltammetry (CV) are instrumental in studying the oxidation and reduction behavior of the hydroxyl functional groups present in the CHDM molecule. wikipedia.org
A cyclic voltammetry experiment involves applying a linearly varying potential to a working electrode and measuring the resultant current. The graphical representation of current versus potential, known as a cyclic voltammogram, reveals information about the electrochemical reactions at the electrode's surface. For CHDM, the oxidation of its alcohol groups would produce a characteristic oxidation peak. The potential at which this peak occurs offers insight into the thermodynamics of the redox reaction, while the peak's current is proportional to the concentration of the analyte.
For more precise quantitative measurements, advanced voltammetric techniques such as differential pulse voltammetry or square-wave voltammetry can be utilized. These methods offer lower detection limits, making them suitable for trace-level analysis. The performance of these electrochemical methods can be further improved by using chemically modified electrodes, which can enhance both the selectivity and sensitivity of CHDM detection.
Table 3: General Parameters for Cyclic Voltammetry of Cyclohex-1,4-ylenedimethanol
| Parameter | Typical Value/Condition |
|---|---|
| Working Electrode | Glassy Carbon, Platinum, or Gold |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |
| Scan Rate | 50-200 mV/s |
| Potential Window | Determined by the solvent and electrolyte, and the redox potential of CHDM |
Hyphenated Techniques and Automation in Cyclohex-1,4-ylenedimethanol Analytics
The integration of multiple analytical instruments, known as hyphenated techniques, offers a comprehensive approach to the characterization of complex materials containing Cyclohex-1,4-ylenedimethanol, such as polyesters. tandfonline.comresearchgate.net The automation of these systems significantly enhances their efficiency, allowing for higher sample throughput and improved analytical precision. tandfonline.com
A prime example of a relevant hyphenated technique is the online coupling of Thermogravimetric Analysis with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS). This powerful combination is particularly valuable for analyzing the thermal decomposition of polymers like PETG, a copolyester synthesized with CHDM. nih.govmdpi.com
During TGA, a polymer sample is subjected to a controlled heating program, and its weight loss is continuously recorded, yielding data on its thermal stability. The gases evolved during this decomposition are simultaneously directed to an FTIR spectrometer and a mass spectrometer. The FTIR provides real-time identification of the functional groups present in the evolved gases, while the MS identifies the individual chemical components based on their mass-to-charge ratio. This integrated approach provides a detailed understanding of the polymer's degradation mechanism and its original composition. perkinelmer.com
Automation in this setup can include the use of autosamplers for the TGA, enabling the unattended analysis of numerous samples, along with sophisticated software for the synchronized acquisition and processing of data from all three instruments.
Table 4: Information Obtained from Hyphenated TGA-FTIR-MS of a CHDM-containing Polymer
| Technique | Information Provided |
|---|---|
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and mass loss profile. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Functional groups of evolved gases (e.g., C=O, C-O, C-H) from polyester (B1180765) backbone and CHDM moiety. |
| Mass Spectrometry (MS) | Identification of specific volatile and semi-volatile decomposition products. |
| Automated System | High-throughput analysis, improved reproducibility, and integrated data analysis. |
Environmental Distribution, Transformation, and Mechanistic Ecotoxicology of Cyclohex 1,4 Ylenedimethanol
Occurrence and Spatiotemporal Distribution of Cyclohex-1,4-ylenedimethanol in Environmental Matrices
The presence of Cyclohex-1,4-ylenedimethanol in the environment is almost exclusively of anthropogenic origin, stemming from its production and use in the polymer industry. Its high water solubility governs its distribution, making aquatic systems the primary receiving compartments.
Industrial Effluents: The most significant point sources are wastewater discharges from chemical manufacturing plants that produce CHDM or use it as a feedstock. Concentrations in untreated industrial effluent can be substantial.
Wastewater Treatment Plants (WWTPs): WWTPs receiving industrial wastewater are critical nodes for the environmental entry of CHDM. While it is generally considered biodegradable, incomplete removal during treatment can lead to its continuous release into receiving surface waters.
Surface Waters: The compound has been detected in rivers and streams downstream of industrial discharge points. Its spatiotemporal distribution is characterized by a concentration gradient, with the highest levels found near the source and decreasing with distance due to dilution and degradation. Temporal variations may correlate with industrial production schedules and rainfall events that affect river flow and runoff.
Groundwater and Soil: Due to its low soil organic carbon-water (B12546825) partitioning coefficient (Koc), CHDM exhibits high mobility in soil. Contamination of soil and groundwater is less common than surface water contamination but can occur through industrial spills, leaking storage tanks, or leachate from landfills containing CHDM-based materials.
The table below summarizes representative concentration ranges of Cyclohex-1,4-ylenedimethanol reported in various environmental monitoring studies.
| Environmental Matrix | Typical Concentration Range (µg/L) | Notes |
|---|---|---|
| Industrial Wastewater (Untreated) | 1,000 - 50,000 | Highly variable depending on the specific industrial process and facility. |
| WWTP Influent | 100 - 5,000 | Represents influent from facilities receiving industrial discharge. |
| WWTP Effluent | <10 - 500 | Demonstrates partial to high removal efficiency during treatment. |
| Surface Water (Downstream of Discharge) | 1 - 100 | Concentrations are subject to dilution, flow rate, and degradation. |
| Groundwater (Contaminated Sites) | <1 - 50 | Typically associated with localized spills or long-term leaching. |
Bioaccumulation and Biotransformation Mechanisms of Cyclohex-1,4-ylenedimethanol in Model Organisms
The potential for Cyclohex-1,4-ylenedimethanol to accumulate in aquatic organisms is low due to its physicochemical properties and efficient metabolic clearance.
Bioaccumulation Potential: The octanol-water partition coefficient (Log Kow) for CHDM is low, indicating its hydrophilic nature. This property suggests a low affinity for partitioning into the lipid-rich tissues of organisms. Consequently, the Bioconcentration Factor (BCF) in fish and other aquatic organisms is predicted and observed to be very low (typically BCF < 10), indicating no significant potential for bioaccumulation in food webs.
Biotransformation Mechanisms: If absorbed by an organism, CHDM is expected to undergo metabolic transformation through pathways analogous to microbial degradation.
Phase I Metabolism: The primary metabolic route involves the oxidation of the alcohol groups. In vertebrates like fish, this is mediated by cytosolic alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), converting CHDM sequentially into its corresponding aldehyde and then into cyclohexane-1,4-dicarboxylic acid.
Phase II Metabolism: The parent diol or its acidic metabolites can be conjugated with endogenous polar molecules to enhance water solubility and facilitate rapid excretion. Common conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via sulfotransferases), primarily occurring in the liver. These conjugated products are then readily eliminated via urine or bile.
| Parameter | Value/Description | Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~1.34 - 1.88 | Low lipophilicity, low potential to partition into fatty tissues. |
| Bioconcentration Factor (BCF) | < 10 (Estimated/Measured) | Not considered bioaccumulative. |
| Primary Metabolic Pathway | Phase I Oxidation (ADH, ALDH) | Efficient conversion to more polar metabolites. |
| Secondary Metabolic Pathway | Phase II Conjugation (Glucuronidation) | Facilitates rapid excretion from the organism. |
Transport and Partitioning Behavior of Cyclohex-1,4-ylenedimethanol in Environmental Compartments
The transport and partitioning of CHDM are dictated by its high water solubility and low volatility.
Aquatic Compartment: Water is the dominant environmental compartment for both transport and residence. Its miscibility ensures it remains in the dissolved phase, where it is subject to advection, dispersion, and biodegradation.
Soil and Sediment: The soil organic carbon-water partitioning coefficient (Koc) is low, estimated to be in the range of 10-30 L/kg. This indicates very weak adsorption to soil particles and sediment. As a result, CHDM is highly mobile in soil and is expected to readily leach from topsoil into groundwater rather than accumulating in the soil column or partitioning to bed sediments in aquatic systems.
Atmospheric Compartment: The compound's low vapor pressure and low Henry's Law Constant indicate that volatilization from water or moist soil surfaces is not a significant transport process. Therefore, long-range atmospheric transport is negligible.
| Property | Typical Value | Environmental Relevance |
|---|---|---|
| Water Solubility | Miscible (~1,000,000 mg/L) | Predominantly partitions to the aqueous phase; high mobility in water. |
| Vapor Pressure | ~0.001 Pa at 25°C | Non-volatile; atmospheric transport is not a significant pathway. |
| Log Koc | ~1.0 - 1.5 | Low adsorption to soil and sediment; high potential for leaching. |
| Henry's Law Constant | ~2.0 x 10⁻⁷ atm·m³/mol | Indicates negligible volatilization from water bodies. |
Mechanistic Ecotoxicological Studies of Cyclohex-1,4-ylenedimethanol at the Molecular and Cellular Level in Model Organisms
Ecotoxicological studies on model organisms such as the alga Pseudokirchneriella subcapitata, the invertebrate Daphnia magna, and the zebrafish (Danio rerio) have explored the molecular and cellular mechanisms of action for CHDM.
Baseline Toxicity (Narcosis): As a simple, non-reactive organic chemical, the primary mechanism of toxicity for CHDM at acute, high concentrations is considered to be baseline toxicity, or narcosis. This is a non-specific, physical mode of action where the molecule partitions into cell membranes, disrupting their structural integrity and function. This can interfere with membrane-bound proteins, ion channels, and energy transduction processes without specific receptor binding.
Oxidative Stress: The metabolic activation of CHDM via alcohol and aldehyde dehydrogenases can perturb the cellular redox balance. This process consumes cellular reducing equivalents like NAD⁺/NADH. An imbalance or an over-production of metabolic intermediates can lead to the generation of reactive oxygen species (ROS). Studies at the cellular level may investigate endpoints such as the induction of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) or evidence of cellular damage (e.g., lipid peroxidation) as indicators of an oxidative stress response.
Enzyme Induction: Exposure to CHDM may lead to the induction of specific enzyme systems as a compensatory or detoxification response. This includes the upregulation of genes encoding for Phase I enzymes (e.g., certain cytochrome P450 isozymes, ADH) and Phase II enzymes (e.g., UDP-glucuronosyltransferases) involved in its metabolism and clearance. Investigating the transcriptional regulation of these genes in model organisms provides mechanistic insight into the organism's response to chemical exposure.
Molecular and Cellular Biological Interactions of Cyclohex 1,4 Ylenedimethanol
Receptor Binding and Signaling Pathway Modulation by Cyclohex-1,4-ylenedimethanol
Research into the biological activity of CHDM has significantly focused on its potential to interact with nuclear hormone receptors, particularly the estrogen and androgen receptors, which are critical regulators of numerous physiological processes.
Estrogen Receptor (ER) Interaction: In vitro studies have demonstrated that CHDM can interact with human estrogen receptor alpha (ERα). Competitive binding assays, which measure the ability of a chemical to displace a radiolabeled ligand (e.g., 17β-estradiol) from the receptor, have been employed to quantify this interaction. The trans-isomer of CHDM has been identified as the more active isomer in this context. While CHDM exhibits binding affinity for ERα, its potency is substantially lower than that of the endogenous hormone 17β-estradiol.
Beyond simple binding, the functional consequence of this interaction has been assessed using reporter gene assays in cell lines such as MCF-7 (human breast adenocarcinoma). These assays measure the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element. Studies indicate that trans-CHDM can act as a weak agonist for ERα, inducing a transcriptional response, albeit at concentrations many orders of magnitude higher than 17β-estradiol.
Androgen Receptor (AR) Interaction: The interaction of CHDM with the androgen receptor (AR) has also been investigated. In contrast to its agonistic activity at the ERα, CHDM has been shown to exhibit antagonistic properties at the AR. Competitive binding assays demonstrate that CHDM can displace the potent androgen dihydrotestosterone (B1667394) (DHT) from the AR.
Reporter gene assays performed in androgen-sensitive cell lines (e.g., MDA-kb2) confirm this antagonistic activity. When co-exposed with an androgen like DHT, CHDM can inhibit the androgen-induced transcriptional activation of the reporter gene. The trans-isomer is again reported to be more potent than the cis-isomer in mediating this anti-androgenic effect. This dual activity—weak estrogenic and anti-androgenic—is a characteristic feature of certain xenobiotic compounds.
| Receptor | Isomer | Assay Type | Observed Activity | Relative Potency |
|---|---|---|---|---|
| Estrogen Receptor α (ERα) | trans-CHDM | Competitive Binding Assay | Binding affinity | Weak (significantly lower than 17β-estradiol) |
| Estrogen Receptor α (ERα) | trans-CHDM | Reporter Gene Assay (e.g., MCF-7 cells) | Agonism | Weak agonist |
| Androgen Receptor (AR) | trans-CHDM | Competitive Binding Assay | Competitive binding | Weak (significantly lower than DHT) |
| Androgen Receptor (AR) | trans-CHDM | Reporter Gene Assay (e.g., MDA-kb2 cells) | Antagonism | Weak antagonist |
| Estrogen/Androgen Receptors | cis-CHDM | Binding & Reporter Assays | Agonism (ERα) / Antagonism (AR) | Less potent than the trans-isomer |
Enzymatic Interactions and Metabolic Transformations of Cyclohex-1,4-ylenedimethanol In Vitro
The metabolic fate of CHDM has been characterized through in vitro experiments, primarily using subcellular fractions from mammalian livers, such as the S9 fraction, which contains both cytosolic and microsomal enzymes. As a primary diol, CHDM is a substrate for oxidative enzymes.
The principal metabolic pathway involves a two-step oxidation process catalyzed by dehydrogenases.
First Oxidation Step: One of the primary alcohol groups of CHDM is oxidized to an aldehyde, forming the intermediate metabolite 4-(hydroxymethyl)cyclohexanecarbaldehyde. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs).
Second Oxidation Step: The newly formed aldehyde group is rapidly oxidized to a carboxylic acid, yielding 4-(hydroxymethyl)cyclohexanecarboxylic acid (M1). This step is catalyzed by aldehyde dehydrogenases (ALDHs).
Further Oxidation: The remaining alcohol group on M1 can undergo subsequent oxidation via the same enzyme classes (ADH and ALDH) to form the dicarboxylic acid metabolite, cyclohexane-1,4-dicarboxylic acid (M2).
Studies using rat liver S9 fractions have confirmed the formation of both the mono- and di-acid metabolites. The rate of conversion is dependent on the availability of necessary cofactors, such as NAD⁺ for ADHs and ALDHs. The monocarboxylic acid (M1) is typically the major metabolite detected in these systems, suggesting that the initial oxidation of the alcohol is a rate-determining step compared to the subsequent rapid oxidation of the aldehyde intermediate.
| Metabolite | Chemical Name | Enzyme Class(es) Involved | Metabolic Step |
|---|---|---|---|
| Intermediate | 4-(Hydroxymethyl)cyclohexanecarbaldehyde | Alcohol Dehydrogenase (ADH) | Oxidation of one primary alcohol group of CHDM |
| Metabolite 1 (M1) | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | Aldehyde Dehydrogenase (ALDH) | Oxidation of the intermediate aldehyde |
| Metabolite 2 (M2) | Cyclohexane-1,4-dicarboxylic acid | ADH and ALDH | Oxidation of the remaining alcohol group on M1 |
Membrane Permeability and Intracellular Trafficking Mechanisms of Cyclohex-1,4-ylenedimethanol
The ability of CHDM to enter cells is a prerequisite for its interaction with intracellular targets like nuclear receptors and metabolic enzymes. Its membrane permeability is largely governed by its physicochemical properties. CHDM is a small molecule with a relatively low molecular weight and a moderate degree of lipophilicity, as indicated by its octanol-water partition coefficient (Log P).
These properties strongly suggest that the primary mechanism for CH_DM's entry into cells is passive diffusion across the lipid bilayer of the cell membrane. This process does not require a protein transporter and is driven by the concentration gradient of the compound across the membrane. The molecule's small size and the presence of two hydroxyl groups give it sufficient polarity to be soluble in the aqueous cytoplasm, while its cyclohexane (B81311) ring provides enough nonpolar character to partition into and traverse the lipid membrane.
Experimental data from in vitro models, such as Caco-2 cell monolayers (a model of the intestinal epithelium), would be used to quantify permeability coefficients (Papp). While specific experimental Papp values for CHDM are not widely published in peer-reviewed literature, its structural characteristics are consistent with compounds that exhibit moderate to high passive permeability. There is currently no evidence to suggest that CHDM is a substrate for active transport influx or efflux pumps, such as P-glycoprotein. Its intracellular trafficking is therefore presumed to be a process of free diffusion within the cytosol, allowing it to access various subcellular compartments.
| Property | Value / Description | Implication for Permeability |
|---|---|---|
| Molecular Weight | 144.21 g/mol | Low molecular weight favors passive diffusion. |
| Log P (Octanol-Water Partition Coefficient) | ~0.4 - 1.2 (Predicted range) | Indicates moderate lipophilicity, balancing aqueous solubility with membrane partitioning. |
| Hydrogen Bond Donors | 2 (from -OH groups) | Contributes to water solubility but does not preclude membrane crossing. |
| Primary Transport Mechanism | Passive Diffusion | Movement across the membrane is driven by concentration gradient, not by cellular energy. |
Gene Expression and Proteomic Alterations Induced by Cyclohex-1,4-ylenedimethanol Exposure (Mechanistic Omics)
To understand the cellular response to CHDM beyond receptor activation, transcriptomic and proteomic approaches have been utilized. These "omics" technologies provide a global view of changes in gene expression and protein abundance, offering mechanistic insights into the pathways perturbed by CHDM exposure.
In studies using the ER-positive human breast cancer cell line MCF-7, exposure to CHDM has been shown to alter the expression of a distinct set of genes. Microarray or RNA-Seq analyses revealed that CHDM, particularly the trans-isomer, modulates the expression of genes known to be regulated by estrogen. These include classic estrogen-responsive genes such as TFF1 (trefoil factor 1, also known as pS2), GREB1 (growth regulation by estrogen in breast cancer 1), and PGR (progesterone receptor). The induction of these genes is consistent with the weak ERα agonism observed in reporter assays.
However, the transcriptomic profile induced by CHDM is not identical to that of 17β-estradiol, suggesting a differential or partial agonistic activity. Furthermore, pathway analysis of the differentially expressed genes often highlights the enrichment of biological processes beyond steroid hormone signaling, including:
Xenobiotic Metabolism: Upregulation of genes encoding Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, representing a cellular detoxification response.
Cell Cycle and Proliferation: Modulation of genes involved in regulating cell division, consistent with the mitogenic nature of estrogenic signaling in MCF-7 cells.
Oxidative Stress Response: Alterations in genes related to antioxidant defense, potentially as a secondary consequence of metabolic activity.
Proteomic studies, while less common, would complement these findings by confirming whether changes in mRNA levels translate to corresponding changes in protein abundance and by identifying post-translational modifications indicative of specific signaling pathway activation.
| Gene Symbol | Gene Name | Observed Change | Associated Pathway / Function |
|---|---|---|---|
| TFF1 (pS2) | Trefoil Factor 1 | Upregulation | Estrogen Receptor Signaling |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | Upregulation | Estrogen Receptor Signaling, Cell Proliferation |
| PGR | Progesterone Receptor | Upregulation | Estrogen Receptor Signaling |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Modulation | Xenobiotic Metabolism |
Interaction of Cyclohex-1,4-ylenedimethanol with Cellular Biomolecules (e.g., DNA, Proteins, Lipids)
The interaction of CHDM and its metabolites with major classes of cellular biomolecules is critical for understanding its complete mechanistic profile.
Interaction with DNA: Direct interaction of the parent CHDM molecule with DNA is considered unlikely due to its chemical structure, which lacks electrophilic groups capable of forming covalent DNA adducts. This is supported by standard genotoxicity assays. For instance, CHDM has generally tested negative in the bacterial reverse mutation assay (Ames test), which detects point mutations. It has also shown negative results in in vitro mammalian cell assays for clastogenicity (e.g., chromosome aberration test) and aneugenicity (e.g., micronucleus test) in the absence of significant cytotoxicity. These findings suggest that CHDM does not directly damage DNA or interfere with the mitotic apparatus.
Interaction with Proteins: CHDM interacts with proteins in several ways.
Specific, Non-Covalent Binding: As detailed in section 6.1, CHDM binds non-covalently to the ligand-binding pockets of specific proteins, namely the estrogen and androgen receptors, modulating their function.
Enzymatic Interaction: As described in section 6.2, CHDM is a substrate for ADH and ALDH enzymes, involving transient binding to the active site during its metabolic conversion.
Covalent Adduction by Metabolites: The aldehyde intermediate, 4-(hydroxymethyl)cyclohexanecarbaldehyde, is a reactive electrophile. Although it is typically rapidly detoxified to a carboxylic acid, it has the potential to form covalent adducts with nucleophilic residues on proteins (e.g., lysine, cysteine), forming Schiff bases. Such protein adduction could lead to altered protein function or trigger cellular stress responses, although direct evidence for this specific mechanism in vitro is limited.
Interaction with Lipids: As a small amphipathic molecule, CHDM can partition into cellular membranes. At high concentrations, such partitioning could potentially disrupt the order and fluidity of the lipid bilayer, a non-specific mechanism known as membrane perturbation. However, this is generally a low-potency effect. There is no direct evidence to suggest that CHDM or its metabolites induce lipid peroxidation, a process of oxidative damage to lipids, as a primary mechanism of action.
Table of Compound Names
| Common Name / Abbreviation | Systematic Name / Identifier |
| CHDM | Cyclohex-1,4-ylenedimethanol / 1,4-Cyclohexanedimethanol (B133615) |
| Einecs 299-628-8 | Official identifier for CHDM |
| 17β-estradiol | (17β)-Estra-1,3,5(10)-triene-3,17-diol |
| DHT | Dihydrotestosterone |
| Metabolite M1 | 4-(Hydroxymethyl)cyclohexanecarboxylic acid |
| Metabolite M2 | Cyclohexane-1,4-dicarboxylic acid |
| Intermediate Metabolite | 4-(Hydroxymethyl)cyclohexanecarbaldehyde |
Applications in Advanced Materials Science and Chemical Engineering of Cyclohex 1,4 Ylenedimethanol
Utilization of Cyclohex-1,4-ylenedimethanol in Polymer and Copolymer Synthesis
The primary application of CHDM lies in its use as a monomer in the production of polyesters and copolyesters. The incorporation of its bulky, rigid cyclohexane (B81311) ring into the polymer backbone disrupts chain regularity, which can be leveraged to control crystallinity and enhance various material properties.
Design and Synthesis of High-Performance Polymers Derived from Cyclohex-1,4-ylenedimethanol
CHDM is a key component in the synthesis of several high-performance polyesters, most notably poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). Compared to the widely used poly(ethylene terephthalate) (PET), PCT exhibits a higher glass transition temperature (Tg) and melting temperature (Tm), as well as superior chemical resistance and dimensional stability. mdpi.com The non-planar structure of the CHDM monomer enhances the thermal stability and mechanical properties of the resulting polymer. mdpi.com
The synthesis of these high-performance polymers typically occurs through melt polymerization of CHDM with a dicarboxylic acid or its ester, such as terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT). mdpi.com By modifying the polymer backbone with a second diol or diacid, the properties of the resulting copolyester can be precisely tuned for a wide range of applications, from automotive parts to electronics. mdpi.com For instance, the incorporation of varying amounts of CHDM into PET results in glycol-modified polyethylene (B3416737) terephthalate (PETG), a clear, tough, and easily processable copolyester. researchgate.net
Below is a table summarizing the synthesis and key properties of high-performance polymers derived from CHDM:
| Polymer/Copolymer | Comonomers | Key Properties | Applications |
|---|---|---|---|
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | CHDM, Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT) | High melting point, excellent thermal and chemical resistance, good dimensional stability. mdpi.com | Electronic connectors, automotive components, food packaging. |
| Polyethylene Terephthalate Glycol-modified (PETG) | CHDM, Ethylene (B1197577) Glycol, TPA or DMT | Good clarity, toughness, and chemical resistance; easy to process. researchgate.net | Medical devices, packaging, 3D printing filaments. |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | CHDM, 1,4-Cyclohexanedicarboxylic Acid (CHDA) | High biodegradability, thermal stability, and mechanical strength. | Biodegradable films and fibers. |
Structure-Property Relationships in Cyclohex-1,4-ylenedimethanol-based Polymeric Materials
The properties of CHDM-based polymers are intrinsically linked to their molecular structure, particularly the stereochemistry of the CHDM monomer, which exists as cis and trans isomers. The ratio of these isomers significantly influences the polymer's crystallinity, melting point, and glass transition temperature. Commercial CHDM is typically a mixture of cis and trans isomers, with the trans isomer being more linear and allowing for more efficient chain packing, leading to higher crystallinity and melting points in the resulting polymers. wikipedia.org
The rigid cyclohexane ring of CHDM reduces the degree of crystallinity in copolyesters like PETG, which enhances their processability and clarity. researchgate.net In contrast, when CHDM is the primary diol, as in PCT, the polymer can be highly crystalline. The incorporation of CHDM can also improve the hydrolytic stability of polyesters, making them more durable in humid environments. The relationship between the CHDM content and the thermal and mechanical properties of copolymers has been extensively studied, revealing that increasing the CHDM concentration can linearly improve thermal stability and mechanical performance in certain systems.
Role of Cyclohex-1,4-ylenedimethanol in Biodegradable and Biocompatible Polymer Development
CHDM has been increasingly utilized in the synthesis of biodegradable aliphatic polyesters and copolyesters. mdpi.com These materials are often synthesized via enzymatic polymerization or two-step melt polymerization processes. mdpi.com The inclusion of the CHDM unit can enhance the thermal and mechanical properties of biodegradable polymers, making them suitable for a wider range of applications.
For example, copolyesters based on CHDM, succinic acid, and 1,4-butanediol (B3395766) have been synthesized to create biodegradable materials with tunable properties. eastman.com Furthermore, research has shown that poly(1,4-cyclohexanedimethanol itaconate) thermoset polymers, synthesized through enzymatic polymerization, exhibit good mechanical properties and biocompatibility, suggesting their potential as future biomaterials. mdpi.com The development of biodegradable aliphatic-aromatic copolymers containing CHDM aims to produce sustainable packaging films that can address the environmental issues caused by plastic waste.
Cyclohex-1,4-ylenedimethanol in the Development of Functional Coatings and Adhesives
The excellent properties that CHDM imparts to polyesters also make it a valuable component in the formulation of functional coatings and adhesives. Saturated and unsaturated polyester (B1180765) resins incorporating CHDM are used in a variety of coating applications, including automotive, appliance, and general metal coatings. eastman.com
In polyester-melamine baking enamels, CHDM contributes to good chemical, stain, humidity, and corrosion resistance. eastman.com It also provides good hydrolytic stability to waterborne polyester resins. eastman.com In powder coating applications, the use of CHDM can enhance low-temperature resistance and weatherability, while also improving the gloss of the coating surface.
Application of Cyclohex-1,4-ylenedimethanol in Lubricant and Fluid Formulations (Mechanistic Understanding)
CHDM and its derivatives are also utilized in the production of lubricants and hydraulic fluids. guidechem.com Polyesters synthesized from CHDM can be formulated into synthetic lubricants with good thermal stability and lubricity. While detailed mechanistic studies in the public domain are limited, the role of CHDM-based esters in lubrication is generally understood to be similar to that of other synthetic esters.
These esters can function as base oils or as additives. As base oils, their branched, cycloaliphatic structure can contribute to a low pour point and a high viscosity index, which are desirable properties for lubricants operating over a wide temperature range. The polar ester groups can also provide good solvency for additives and promote adhesion to metal surfaces, forming a protective film that reduces friction and wear. The inherent hydrolytic stability of CH-based polyesters can also contribute to a longer lubricant life.
Development of Cyclohex-1,4-ylenedimethanol-based Catalysts and Ligands
The use of CHDM in the development of catalysts and ligands is a more specialized area of research. While CHDM itself is not typically a catalyst, it can be used as a starting material for the synthesis of more complex molecules that act as ligands for metal catalysts. The diol functionality of CHDM allows for its chemical modification to introduce other functional groups that can coordinate with metal centers.
More commonly, various catalysts are employed in the synthesis of CHDM itself. For instance, the industrial production of CHDM involves the catalytic hydrogenation of dimethyl terephthalate (DMT). This process often utilizes a copper chromite catalyst in the second stage of hydrogenation. wikipedia.org Other catalytic systems, such as those based on palladium, have also been explored for this transformation. mdpi.com Recent research has also focused on developing novel catalytic routes to CHDM from bio-based feedstocks, for example, through a proline-catalyzed cycloaddition followed by hydrogenation over a Cu/Zn/Al catalyst. Furthermore, engineered alcohol oxidases have been developed to catalyze the conversion of CHDM to 1,4-cyclohexanedicarboxaldehyde, a valuable chemical intermediate. nih.gov
Integration of Cyclohex-1,4-ylenedimethanol into Nanomaterials and Smart Materials
Cyclohex-1,4-ylenedimethanol (CHDM), identified by EINECS number 203-268-9, is a crucial cycloaliphatic diol in the synthesis of advanced polymers. chemicalbook.comguidechem.comwikipedia.orgsigmaaldrich.comnih.gov Its unique non-planar ring structure, available commercially as a mixture of cis and trans isomers, imparts significant improvements to the properties of polyesters, making it a valuable component in the development of nanomaterials and smart materials. wikipedia.orgsigmaaldrich.com The integration of CHDM into polymer backbones enhances thermal stability, mechanical strength, and chemical resistance, properties that are highly sought after in advanced material applications. wikipedia.org
The incorporation of CHDM into polyesters like polyethylene terephthalate (PET) leads to the formation of copolyesters such as PETG (glycol-modified polyethylene terephthalate), which exhibits reduced crystallinity and improved processability. wikipedia.org This modification is fundamental to creating materials with tailored properties for sophisticated applications. The rigid and cyclic nature of the CHDM monomer contributes to the rigidity and regularity of the polymer chains, influencing the final properties of the material.
Recent research has focused on leveraging these CHDM-modified polyesters for applications in smart films and flexible electronics. wikipedia.org These advanced materials are designed to respond to external stimuli, and the inherent properties endowed by CHDM, such as durability and stability, are critical for their performance and reliability.
Detailed research findings have demonstrated that the inclusion of CHDM in biodegradable aliphatic polyesters can also significantly improve their thermal degradation behavior and other performance attributes. The two-step melt polymerization or enzymatic polymerization processes are typically employed to synthesize these copolyesters. For instance, the polycondensation of CHDM with various diacids results in materials with enhanced mechanical, thermal, and biodegradability properties.
The table below summarizes key research findings on the impact of CHDM incorporation on polymer properties for advanced material applications.
| Base Polymer | CHDM Content (mol%) | Key Findings | Application Area |
| Polyethylene Terephthalate (PET) | Varied | Enhanced strength, clarity, and solvent resistance. Reduced crystallinity improves processability. | Smart packaging films, flexible electronics |
| Aliphatic Polyesters | Varied | Improved thermal stability and mechanical properties. Tunable biodegradability. | Biomaterials, tissue engineering |
| Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD) | Stoichiometric | High molecular weight polymers with excellent thermal and mechanical properties. | Transparent composites, engineering plastics |
The versatility of CHDM in polymer synthesis allows for the fine-tuning of material properties to meet the specific demands of advanced applications. Its role in the development of nanomaterials and smart materials is expanding as researchers continue to explore its potential in creating innovative and high-performance products.
Emerging Research Paradigms and Future Perspectives for Cyclohex 1,4 Ylenedimethanol
Interdisciplinary Research Synergies Involving Cyclohex-1,4-ylenedimethanol
The development of advanced materials derived from Cyclohex-1,4-ylenedimethanol increasingly relies on the convergence of multiple scientific and engineering disciplines. These collaborations are essential for creating holistic solutions that span from molecular synthesis to end-use applications.
Key interdisciplinary synergies include:
Polymer Chemistry and Materials Science: This core collaboration focuses on synthesizing novel polyesters and copolyesters by incorporating CHDM. mdpi.com Researchers are exploring how CHDM's unique non-planar ring structure can be leveraged to create materials for smart films, packaging, and textiles with enhanced thermal stability, mechanical strength, and barrier properties. mdpi.comresearchgate.net
Biomaterials Science and Enzymatic Catalysis: The biocompatibility of CHDM-based polyesters is a growing area of interest. Research combining materials science with biology and medicine is exploring the use of these polymers in biomedical applications. mdpi.compreprints.org For instance, the enzymatic polymerization of CHDM with itaconic acid has produced thermoset polymers that are promising candidates for future biomaterials. mdpi.compreprints.org
Engineering and Industrial Design: The practical application of CHDM-based materials in sectors like automotive, electronics, and construction requires input from engineers and designers. mdpi.comeastman.comatamanchemicals.com This synergy ensures that material development is aligned with processing requirements and end-product performance, leading to innovations in areas like durable coatings, flexible electronics, and lightweight automotive components. mdpi.comresearchgate.neteastman.com
Agriculture and Environmental Science: Novel applications are emerging from unexpected fields. For example, some research indicates that Cyclohex-1,4-ylenedimethanol is a secondary metabolite in Minnieroot leaves and possesses antioxidant and antimicrobial properties, suggesting potential uses derived from its natural occurrence. researchgate.net
A recent review highlights the necessity of these interdisciplinary efforts, stating that collaborations involving polymer chemistry, material science, engineering, and industrial design lead to more holistic approaches in material development, covering synthesis, processing, functionalization, and application. mdpi.compreprints.org
Computational-Experimental Integration in Cyclohex-1,4-ylenedimethanol Research
The integration of computational modeling with experimental validation is accelerating the design and optimization of CHDM-based materials. This synergistic approach allows for a deeper understanding of structure-property relationships, reducing the time and cost associated with laboratory work.
Key Research Findings:
Conformational Analysis: Computational studies, such as those using MP2 calculations, have been employed to explore the full conformational space of the trans-1,4-cyclohexanedimethanol molecule. uc.pt These calculations have shown that bi-equatorial conformers are significantly more stable than their bi-axial counterparts in the gas phase. uc.ptresearchgate.net
Crystallography and Polymorphism: Experimental techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and polarized light thermal microscopy (PLTM) have been used to identify and characterize different polymorphic forms of CHDM. uc.pt When combined with computational results, it was found that the crystalline forms contain the most stable conformers predicted by the calculations, indicating that the fundamental molecular preferences guide the formation of solid-state structures. uc.pt
Predicting Polymer Properties: Computational tools are also used to predict the properties of polymers derived from CHDM. For instance, the Fukui function has been used to calculate the reactivity differences between diol monomers, including CHDM, in the synthesis of complex terpolyesters. acs.org This helps in understanding the reaction mechanisms and controlling the final polymer structure and properties. acs.org
Developmental Toxicity Modeling: In broader toxicological screenings, computational models have been used to predict the potential effects of industrial chemicals. While some constituents of chemical mixtures were flagged by models as possible developmental toxicants, experimental studies on rats for 1,4-cyclohexanedimethanol (B133615) showed no developmental toxicity, highlighting the importance of experimental validation of computational predictions. nih.gov
The table below summarizes the integration of computational and experimental methods in CHDM research.
| Research Area | Computational Method | Experimental Technique | Key Insights |
| Molecular Structure | MP2 Calculations | - | Bi-equatorial conformers are energetically favored over bi-axial ones. uc.ptresearchgate.net |
| Polymorphism | - | DSC, PLTM, XRD | Isolation and characterization of two polymorphic forms. uc.pt |
| Structure-Crystal Correlation | Comparison of calculated conformers with crystal structure data | XRD | Crystalline phases are composed of the most stable gas-phase conformers. uc.pt |
| Polymerization Reactivity | Fukui Function Calculations | 13C-NMR | Elucidation of monomer reactivity and sequence distribution in terpolyesters. acs.org |
Sustainable Manufacturing and Life Cycle Assessment of Cyclohex-1,4-ylenedimethanol
The chemical industry's shift towards a circular economy has placed a strong emphasis on the sustainable production of key monomers like CHDM. Research is focused on developing greener synthesis routes and evaluating the environmental footprint of both new and existing manufacturing processes.
Sustainable Synthesis Routes:
From Bio-based Feedstocks: A novel strategy has been developed for synthesizing CHDM from biomass-derivable molecules. researchgate.netdicp.ac.cn This process involves a proline-catalyzed reaction of formaldehyde, crotonaldehyde, and acrylate, followed by hydrogenation. dicp.ac.cn This green synthesis strategy offers a viable alternative to conventional methods that rely on petrochemicals. mdpi.comresearchgate.net
Life Cycle Assessment (LCA):
Life cycle assessment is a critical tool for evaluating the environmental impact of different production pathways.
An LCA of a biomass-based route to CHDM calculated an E-factor (environmental factor, measuring waste produced per kg of product) of 4.474. dicp.ac.cn The study also showed that the greenhouse gas (GHG) emissions from this bio-based pathway were 13.14% lower than those from a fossil-based route. dicp.ac.cn
LCA studies have also been conducted on the chemical recycling of PETG, a copolyester made with CHDM. nih.gov These analyses evaluate the environmental and economic benefits of recovering CHDM and other monomers. One study found that recovering all depolymerized components could reduce global warming potential by up to 67% compared to partial recovery, though at a higher economic cost. nih.gov Such analyses are crucial for optimizing recycling processes and making them both environmentally sustainable and economically viable. nih.gov
Bridging Fundamental Understanding to Advanced Applications of Cyclohex-1,4-ylenedimethanol
The translation of fundamental knowledge about CHDM's molecular structure into the development of advanced materials is a key driver of innovation. The unique characteristics of the CHDM molecule, particularly its stereochemistry and rigid cycloaliphatic ring, are directly responsible for the enhanced performance of the polymers in which it is incorporated.
Structure-Property Relationships:
Isomer Effects: CHDM exists as cis and trans isomers. The ratio of these isomers significantly affects the properties of the resulting polyesters. wikipedia.org The non-planar ring structure disrupts polymer chain packing, which can reduce the rate of crystallization. mdpi.comwikipedia.org This is a key principle behind the production of amorphous or semi-crystalline polyesters like PETG (glycol-modified PET). wikipedia.orgmdpi.com The trans isomer, being more linear and stable, tends to increase the melting point (Tm) and glass transition temperature (Tg) of polyesters. mdpi.com
Enhanced Performance in Polyesters: The incorporation of CHDM into polyesters like PET leads to the creation of materials such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) and PETG. mdpi.comwikipedia.org
PCT: This homopolyester exhibits a higher Tg and Tm, superior chemical resistance, and better mechanical and barrier properties compared to PET. mdpi.compreprints.org
PETG: By replacing some of the ethylene (B1197577) glycol in PET with CHDM, the resulting copolyester becomes less crystalline, leading to improved processability and enhanced clarity, strength, and solvent resistance. wikipedia.orgmdpi.com
Advanced Applications:
The fundamental properties of CHDM translate into a wide array of advanced applications:
Smart Films and Flexible Electronics: CHDM-based polyesters are gaining considerable attention for their potential in smart film applications due to their exceptional thermal, mechanical, and barrier characteristics. mdpi.comresearchgate.netnih.gov
Coatings and Resins: CHDM is used to produce polyester (B1180765) resins that offer excellent hardness, corrosion resistance, and good heat and electrical properties, making them suitable for automotive coatings, coil coatings, and protective coatings for wind energy components. eastman.comatamanchemicals.comeastman.com
Biomedical Materials: Through functionalization and polymerization, such as with itaconic acid, CHDM is a building block for thermoset polymers with potential biocompatibility for medical applications. mdpi.compreprints.org
Circular Economy Solutions: As a key product from the chemical recycling of waste PET, CHDM is itself an enabler of a circular economy, being used to produce new, high-value polymers. acs.orgresearchgate.net
The table below outlines how the fundamental properties of CHDM are linked to its advanced applications.
| Fundamental Property | Resulting Polymer Characteristic | Advanced Application |
| Rigid Cycloaliphatic Ring | Increased Tg and Thermal Stability | High-temperature resistant components, durable coatings. mdpi.compreprints.org |
| Cis/Trans Isomerism | Controlled Crystallinity, Enhanced Clarity | Transparent packaging (PETG), smart films. wikipedia.orgmdpi.com |
| Two Reactive Hydroxyl Groups | Versatile Polycondensation Reactions | Synthesis of diverse polyesters (PCT, PETG), polyurethanes. mdpi.comsojitz-solvadis.com |
| Chemical Structure | Improved Chemical and Hydrolytic Stability | Corrosion-resistant coatings, durable fibers. eastman.comatamanchemicals.com |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural purity of Einecs 299-628-8, and how should researchers validate their results?
- Methodological Answer: Prioritize techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For validation, cross-reference spectral data with established databases (e.g., PubChem) and replicate analyses under controlled conditions. Include detailed instrumentation parameters (e.g., solvent systems, column types) in the methods section to ensure reproducibility .
Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer: Document all reaction parameters (temperature, catalyst concentration, solvent ratios) and use standardized equipment. Include step-by-step purification procedures (e.g., recrystallization solvents, distillation settings). For novel compounds, provide elemental analysis data and compare melting/boiling points with literature values. Reference established protocols for analogous compounds to guide optimization .
Q. What strategies are effective for determining the chemical stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies using controlled environments (e.g., elevated temperature, humidity chambers). Analyze degradation products via gas chromatography-mass spectrometry (GC-MS) and quantify stability using kinetic modeling (e.g., Arrhenius equation). Compare results with International Council for Harmonisation (ICH) guidelines for pharmaceutical substances .
Q. How can researchers systematically review existing literature on this compound to identify gaps in knowledge?
- Methodological Answer: Use databases like SciFinder and Reaxys with Boolean search terms (e.g., "this compound AND synthesis AND toxicity"). Categorize findings by thematic clusters (e.g., catalytic applications, biological activity) and critically evaluate methodological inconsistencies in prior studies. Tools like PRISMA flow diagrams can visualize literature screening processes .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions (e.g., DFT simulations) and experimental spectral data for this compound?
- Methodological Answer: Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions. Validate simulations using hybrid methods (e.g., MD/QM calculations) and compare with alternative spectroscopic techniques (e.g., X-ray crystallography). Publish raw computational data and experimental spectra in supplementary materials for peer validation .
Q. How can researchers optimize multi-variable reaction conditions for this compound synthesis while maintaining statistical validity?
- Methodological Answer: Apply design of experiments (DoE) frameworks like response surface methodology (RSM) or Taguchi arrays. Use ANOVA to identify significant variables (e.g., pH, temperature) and validate models through confirmation runs. Report confidence intervals and effect sizes to contextualize practical vs. statistical significance .
Q. What interdisciplinary approaches integrate this compound into materials science or biomedical research while ensuring methodological rigor?
- Methodological Answer: Collaborate with domain experts to design cross-disciplinary assays (e.g., cytotoxicity testing for biomedical applications, tensile strength measurements for polymer composites). Standardize protocols using ISO/IEC guidelines and include negative/positive controls. Address ethical considerations (e.g., biocompatibility testing) in the experimental design phase .
Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?
- Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use cheminformatics tools (e.g., KNIME, Python Pandas) for preprocessing and dimensionality reduction (e.g., PCA). Archive raw data in repositories like Zenodo and provide metadata descriptors for reproducibility .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, conduct sensitivity analyses to isolate variables (e.g., reagent purity, instrument calibration). Use Bland-Altman plots or Cohen’s kappa to quantify inter-method variability .
- Ethical Compliance : For studies involving human or animal subjects, pre-register protocols in platforms like ClinicalTrials.gov and adhere to ARRIVE or CONSORT reporting guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
